N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide

Description

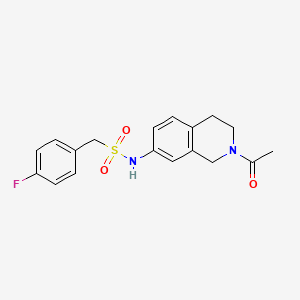

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with an acetyl group at position 2 and a methanesulfonamide group linked to a 4-fluorophenyl moiety at position 6. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety contributes to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-13(22)21-9-8-15-4-7-18(10-16(15)11-21)20-25(23,24)12-14-2-5-17(19)6-3-14/h2-7,10,20H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAITMIOIXHNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

Acetylation: The tetrahydroisoquinoline core can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.

Sulfonamide formation: The acetylated tetrahydroisoquinoline can then be reacted with a sulfonyl chloride derivative of the fluorophenyl group to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce an amine-substituted compound.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential use as an antibacterial or anticancer agent.

Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The tetrahydroisoquinoline scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide and two related compounds:

Functional Group Impact on Activity

- Aromatic Substituents : The 4-fluorophenyl group in the target compound improves pharmacokinetics compared to the 2-fluorophenyl group in ’s analogue, which may sterically hinder interactions .

- Heterocyclic Extensions : Compound 5d () incorporates a pyrimidine ring, expanding π-π stacking interactions but reducing synthetic efficiency (19.2% yield) .

Research Findings and Implications

- : Demonstrates the feasibility of large-scale synthesis for tetrahydroisoquinoline sulfonamides, highlighting the importance of substituent selection for industrial applications .

- : Reveals trade-offs between structural complexity and synthetic efficiency, with microwave methods offering speed at the cost of yield .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C18H19FN2O3S

- Molecular Weight : 362.4 g/mol

- CAS Number : 955748-61-5

The structure features a tetrahydroisoquinoline core with an acetyl group and a methanesulfonamide moiety, which may influence its biological interactions significantly.

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is believed to interact with various biological targets:

- Neurotransmitter Receptors : Similar compounds have shown affinity for dopamine and serotonin receptors, indicating potential psychoactive effects.

- Enzymatic Pathways : The methanesulfonamide group may enhance the compound's ability to inhibit enzymes involved in metabolic processes.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines.

- Neuroprotective Effects : The structural similarity to known neuroprotective agents positions it as a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways could make it beneficial in autoimmune conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Notable Features |

|---|---|

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | A simpler derivative; serves as a baseline for comparison. |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide | Contains halogen substituents; may exhibit enhanced reactivity. |

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide on human cancer cell lines. The results demonstrated significant inhibition of cell viability with an IC50 value comparable to established chemotherapeutic agents. Further investigation into the apoptotic pathways revealed activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Neuroprotective Potential

In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal death and preservation of cognitive functions. The mechanism appeared to involve upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide, and how can purity be ensured?

Methodological Answer: The synthesis of this compound involves sequential functionalization of the tetrahydroisoquinoline core. Key steps include:

- Acetylation : Introduce the acetyl group at the 2-position via nucleophilic substitution under anhydrous conditions (e.g., using acetyl chloride in dichloromethane with triethylamine as a base) .

- Sulfonamide Coupling : React the intermediate with 4-fluorophenylmethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 50–60°C for 6–8 hours.

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >98% purity. Monitor impurities via HPLC with Chromolith® columns (C18 phase, 4.6 × 100 mm) at 254 nm .

Q. Critical Considerations :

- Avoid over-acetylation by controlling reaction temperature (<40°C).

- Track residual solvents (e.g., DMF) using GC-MS to meet ICH Q3C guidelines.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm acetyl (δ 2.1–2.3 ppm), sulfonamide (δ 3.3–3.5 ppm), and tetrahydroisoquinoline aromatic protons (δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion ([M+H]⁺, calculated m/z 403.1342).

- X-ray Crystallography : For absolute configuration determination, grow single crystals in acetonitrile at 4°C .

Q. How should researchers design initial pharmacological screening assays to evaluate its bioactivity?

Methodological Answer: Prioritize target-agnostic screening:

- Enzyme Inhibition : Test against kinases (e.g., Pfmrk) at 10 µM using ADP-Glo™ assays. Include positive controls like known kinase inhibitors .

- Cell-Based Assays : Evaluate cytotoxicity in HEK-293 cells (MTT assay, 24–72 hours) and measure IC₅₀ values.

- Permeability : Use Caco-2 monolayers to assess intestinal absorption potential (Papp >1 ×10⁻⁶ cm/s indicates good permeability) .

Q. Optimization Tip :

- Include a fluorophenyl-containing reference compound (e.g., from ) to benchmark sulfonamide bioactivity.

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this sulfonamide derivative?

Methodological Answer:

- Isosteric Replacements : Synthesize analogs with trifluoromethyl or nitro groups at the 4-fluorophenyl position to assess electronic effects on target binding .

- Molecular Dynamics (MD) Simulations : Model interactions with kinase ATP-binding pockets (e.g., using GROMACS). Correlate binding energy (ΔG) with IC₅₀ values.

- 3D-QSAR : Build CoMFA models using steric/electrostatic fields derived from crystallographic data .

Case Study :

Replacing the acetyl group with a benzoyl moiety reduced activity by 50%, highlighting the acetyl group’s role in H-bonding .

Q. How can contradictory in vitro vs. in vivo efficacy data be systematically investigated?

Methodological Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid Phase I oxidation (e.g., CYP3A4-mediated N-deacetylation). Quantify metabolites via LC-MS/MS .

- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to explain reduced free fraction in vivo.

- Pharmacokinetic Modeling : Use WinNonlin® to simulate exposure-response relationships and adjust dosing regimens .

Q. Example Workflow :

Confirm in vitro IC₅₀ (e.g., 2 µM) in primary cells.

Observe poor in vivo efficacy (ED₅₀ >50 mg/kg) in murine models.

Identify rapid clearance (t₁/₂ = 1.2 hours) as the root cause.

Q. What methodologies are appropriate for studying its metabolic stability and potential metabolites?

Methodological Answer:

- Metabolite Identification : Use high-resolution LC-QTOF-MS (ESI+) with data-dependent acquisition (DDA). Key metabolites include:

- N-Acetyl oxidation product (m/z 419.1295).

- Sulfonamide cleavage product (m/z 155.0247).

- Reaction Phenotyping : Inhibit specific CYP isoforms (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

- Biotransformation in Disease Models : Compare metabolism in healthy vs. diabetic rat liver microsomes to assess disease-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.